molecular formula C10H8O3S B101319 3-Methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 19354-50-8

3-Methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B101319
CAS No.: 19354-50-8
M. Wt: 208.24 g/mol
InChI Key: AFQQPJAVPVTBMW-UHFFFAOYSA-N
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Description

3-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS 19354-50-8) is a high-purity heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. This compound features a benzo[b]thiophene backbone substituted with a methoxy group at the 3-position and a carboxylic acid at the 2-position, a critical structural motif for interactions in biological systems . The methoxy group enhances electron density and steric bulk, which influences the compound's binding affinity and selectivity, making it a valuable intermediate for targeting enzymes and receptors such as G protein-coupled receptors (GPCRs) and kinases . Researchers utilize this compound as a key building block in the synthesis of more complex molecules for pharmaceutical development. Its derivatives are widely explored for various biological activities, including potential antibacterial, antifungal, and antitumor properties . The mechanism of action for this compound and its derivatives typically involves interaction with specific molecular targets, leading to the modulation of biochemical pathways; for instance, it has been investigated as a GPR35 agonist . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQQPJAVPVTBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172963
Record name 3-Methoxybenzo(b)thiophene-3-carboxylic acid
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19354-50-8
Record name 3-Methoxybenzo[b]thiophene-2-carboxylic acid
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Record name 3-Methoxybenzo(b)thiophene-2-carboxylic acid
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Record name 3-Methoxybenzo(b)thiophene-3-carboxylic acid
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Record name 3-methoxybenzo[b]thiophene-3-carboxylic acid
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Record name 3-METHOXYBENZO(B)THIOPHENE-2-CARBOXYLIC ACID
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Preparation Methods

Halogenation-Cyclization Sequences

A widely adopted strategy involves halogenation of thiophene derivatives followed by cyclization. For instance, 2-bromothiophene can be synthesized via bromination of thiophene using pyridine perbromide hydrobromide in halohydrocarbon solvents at –10–0°C, yielding 90% purity. Subsequent coupling with diethyl malonate in the presence of alkali metals (e.g., sodium) generates 2-(2-thienyl)diethyl malonate , which undergoes saponification and decarboxylation to yield the carboxylic acid derivative. For 3-methoxy substitution, methoxy groups are introduced prior to cyclization via nucleophilic aromatic substitution or Ullmann coupling.

Key Reaction Conditions :

  • Bromination : Pyridine perbromide hydrobromide, CH₂Cl₂, –10°C, 3–4 hours.

  • Malonate Coupling : Toluene, sodium, 100–120°C, 6–8 hours.

  • Decarboxylation : HCl reflux, ethyl alcohol solvent.

Aldehyde-Thioglycolate Cyclization

A method reported by Fedi et al. involves reacting 3-methoxy-2-fluorobenzaldehyde with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine at 80°C. The reaction proceeds via nucleophilic attack of the thiolate on the aldehyde, followed by cyclization to form the benzo[b]thiophene core. Acidic workup yields the carboxylic acid with >98% purity after recrystallization.

Optimization Insights :

  • Base Selection : Triethylamine outperforms K₂CO₃ in polar aprotic solvents like DMF.

  • Temperature Control : Prolonged heating above 100°C leads to decomposition; optimal yields are achieved at 80°C for 2 hours.

Electrophilic Sulfur-Mediated Cyclization

Sulfonium Salt Methodology

Dimethyl(thiodimethyl)sulfonium tetrafluoroborate enables electrophilic cyclization of o-alkynyl thioanisoles at ambient temperature. For 3-methoxy derivatives, 2-alkynyl-3-methoxythioanisole reacts with the sulfonium salt in dichloromethane, forming the benzo[b]thiophene skeleton via thiomethyl intermediate 50 . Subsequent oxidation of the thiomethyl group to a carboxylic acid is achieved using KMnO₄ in acidic media.

Advantages :

  • Mild Conditions : Room temperature, 24-hour reaction time.

  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., NO₂, CN).

Limitations :

  • Requires post-cyclization oxidation, which may reduce overall yield by 15–20%.

Oxidative Coupling and Decarboxylation

Oxidative Cyclization of Thioethers

A one-pot synthesis from 2-mercaptobenzoic acid and aryl bromomethyl ketones involves N2-type nucleophilic attack, forming a thioether intermediate that cyclizes under basic conditions. For 3-methoxy derivatives, 4-methoxyphenacyl bromide is used, yielding 2-aroylbenzo[b]thiophen-3-ol. Acid-catalyzed decarboxylation with HCl produces the target carboxylic acid in 75–85% yield.

Critical Parameters :

  • Base : Triethylamine in DMF ensures efficient cyclization.

  • Decarboxylation : Reflux in 6N HCl for 4 hours.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors for bromination and carboxylation steps. A representative protocol involves:

  • Bromination : Thiophene + Br₂ in CH₂Cl₂, 0°C, 90% yield.

  • Malonate Alkylation : Diethyl malonate + NaH, 110°C, 94% yield.

  • Saponification : NaOH/EtOH, 12 hours, followed by HCl acidification.

Purity Control :

  • HPLC : >98% purity confirmed via C18 column, 0.1% TFA/ACN gradient.

  • Recrystallization : Ethanol/water (3:1) at –20°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Advantage
Halogenation-Cyclization85–90>98HighCompatibility with halogens
Sulfonium Cyclization70–8095ModerateAmbient temperature conditions
Oxidative Decarboxylation75–8597HighOne-pot synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During electrophilic cyclization, undesired desilylation occurs when trimethylsilyl (TMS) groups are present, forming byproducts like 42 (24% yield). Steric hindrance from tert-butyl groups mitigates this issue, improving yields to 72%.

Acid-Catalyzed Rearrangements

In decarboxylation steps, excessive HCl concentration leads to over-oxidation , generating sulfoxides. Controlled addition of 1N HCl minimizes this side reaction .

Scientific Research Applications

3-Methoxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-methoxybenzo[b]thiophene-2-carboxylic acid are best understood through comparisons with structurally related compounds. Below is a detailed analysis:

Structural Analogues with Substituted Benzo[b]thiophene Backbones
Compound Name Substituents Biological Activity Potency/Selectivity Insights References
This compound 3-OCH₃, 2-COOH GPR35 agonist, kinase inhibitor (proposed) Moderate potency; substituent position critical for receptor binding
3-Chlorobenzo[b]thiophene-2-carboxylic acid 3-Cl, 2-COOH Thromboxane A2 (TxA2) synthetase inhibitor High in vitro potency (IC₅₀ ~10 nM); chloro group enhances electron withdrawal
5-Methoxybenzo[b]thiophene-2-carboxamide 5-OCH₃, 2-CONHR Clk1/4 kinase inhibitor Improved selectivity over DYRK1A; methoxy position critical
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 7-Cl, 3-OH, 2-COOH Not explicitly stated (structural analogue) Similarity score: 0.94 (vs. 3-methoxy derivative)
4-Fluoro-7-methoxybenzo[b]thiophene-2-carboxylic acid 4-F, 7-OCH₃, 2-COOH Anticancer (structural inference) Fluorine enhances metabolic stability

Key Observations :

  • Substituent Position : The 3-position substituent (methoxy or chloro) significantly impacts target engagement. For example, 3-chloro derivatives excel in thromboxane inhibition , while 3-methoxy variants may favor GPCR interactions .
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives

Compounds like thieno[3,2-b]thiophene-2-carboxylic acid (TTCA) share a sulfur-rich backbone but replace the benzene ring with a thiophene. These derivatives are potent GPR35 agonists, with EC₅₀ values in the nanomolar range .

Compound Name Backbone Biological Activity Key Findings References
Thieno[3,2-b]thiophene-2-carboxylic acid Thieno[3,2-b]thiophene GPR35 agonist EC₅₀ = 12 nM; β-arrestin-biased signaling
Dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acid Extended dithieno backbone GPR35 agonist Reduced potency vs. TTCA; larger backbone hinders binding

Key Observations :

  • Backbone Size: Enlarging the backbone (e.g., dithieno vs. thieno) reduces agonist potency, suggesting steric constraints in receptor binding .
  • Substituent Flexibility : TTCA derivatives tolerate diverse substituents at the 3- and 6-positions, enabling optimization of efficacy and selectivity .
Functional Group Modifications
  • Carboxylic Acid vs. Amide : Converting the 2-carboxylic acid to an amide (e.g., 5-methoxybenzo[b]thiophene-2-carboxamide ) shifts activity from GPCRs to kinases, highlighting the role of the acidic group in target specificity .
  • Hybrid Derivatives : Compounds like 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide exhibit dual functionality (antimicrobial and anti-inflammatory) due to the hydrazide moiety .

Biological Activity

3-Methoxybenzo[b]thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8O3S
  • Molecular Weight : 208.24 g/mol

The compound features a methoxy group at the 3-position and a carboxylic acid group at the 2-position, which contribute to its unique chemical reactivity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been highlighted in several studies:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 50 µg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
  • Comparison with Antibiotics : In comparative studies, this compound demonstrated better antibacterial properties than traditional antibiotics such as Ciprofloxacin and Rifampicin, particularly against resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways by interacting with enzymes or receptors involved in inflammation and microbial resistance.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various benzo[b]thiophene derivatives included this compound. The results showed that this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity Against
This compound50Mycobacterium smegmatis
Ciprofloxacin100E. coli
Rifampicin75S. aureus

Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory potential of the compound by measuring its effect on cytokine release in human cell lines. Results indicated a significant reduction in the levels of TNF-alpha and IL-6, suggesting a promising role in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxybenzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via halogenation or Schmidt reaction analogs. For example, halogenation using thionyl chloride or chlorine gas under controlled temperatures (80–140°C) in dichloromethane has been reported for related thiophene-carboxylic acids . The Schmidt reaction, involving primary amines (e.g., methylamine) and 2-chlorobenzoic acid, requires precise stoichiometry and inert atmospheres to minimize byproducts. Yield optimization often involves post-reaction purification via recrystallization or column chromatography. Purity (>98%) is typically confirmed via HPLC and melting point analysis (e.g., 217–220°C for fluorinated analogs) .

Q. How can researchers characterize the compound’s purity and confirm its structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment (>98%), and mass spectrometry (HRMS) for molecular weight confirmation (e.g., C₉H₅FO₂S: 196.201 g/mol). Melting point analysis (e.g., 255–258°C for fluorinated derivatives) and FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) are critical for physical characterization .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Methodological Answer : The compound is stable under normal laboratory conditions but degrades in the presence of strong oxidizers, acids, or bases, producing hazardous byproducts (e.g., sulfur oxides). Store in airtight containers at ambient temperatures, away from moisture. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH) and periodic HPLC monitoring are recommended .

Advanced Research Questions

Q. How does this compound modulate biological pathways such as mTORC1 in metabolic or inflammatory diseases?

  • Methodological Answer : Structural analogs like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) inhibit branched-chain α-keto acid dehydrogenase kinase (BCKDK), reducing plasma branched-chain amino acids (BCAAs) and suppressing mTORC1 activation. In ulcerative colitis models, BT2 (10–50 mg/kg/day) ameliorates inflammation by modulating intestinal microbiota and BCAA metabolism . Researchers should validate target engagement via Western blot (BCKDK phosphorylation) and metabolomics (BCAA levels) in relevant tissues.

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or mechanistic outcomes (e.g., anti-inflammatory vs. metabolic effects) may arise from assay conditions (e.g., cell type, serum concentration). For example, BT2’s efficacy in colitis models depends on gut microbiota composition, which varies between animal facilities . Standardize in vitro assays (e.g., BCKDK activity assays at pH 7.4) and use isotopic tracing (¹³C-BCAA) to confirm pathway modulation.

Q. Can this compound derivatives enhance material science applications, such as graphene-based photodetectors?

  • Methodological Answer : Thiophene-carboxylic acids (e.g., thiophene-2-carboxylic acid) functionalize graphene surfaces via π-π stacking, improving mid-infrared photoresponsivity (3–5 μm range). Ligand absorption spectra (2000–3300 cm⁻¹) and graphene carrier mobility must be optimized. Characterization via Raman spectroscopy (D/G band ratios) and photocurrent measurements under controlled illumination are critical .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-Methoxybenzo[b]thiophene-2-carboxylic acid
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3-Methoxybenzo[b]thiophene-2-carboxylic acid

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